molecular formula C15H10O4 B8433916 Methyl 9-oxoxanthene-3-carboxylate

Methyl 9-oxoxanthene-3-carboxylate

Cat. No. B8433916
M. Wt: 254.24 g/mol
InChI Key: HMMUFXQMDBEZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-oxoxanthene-3-carboxylate is a useful research compound. Its molecular formula is C15H10O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 9-oxoxanthene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 9-oxoxanthene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 9-oxoxanthene-3-carboxylate

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 9-oxoxanthene-3-carboxylate

InChI

InChI=1S/C15H10O4/c1-18-15(17)9-6-7-11-13(8-9)19-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3

InChI Key

HMMUFXQMDBEZTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A sample of Compound 3a (20 g, 72.2 mmol) was dissolved in a 2:1 MeOH/DMF solution (600 mL). To this solution was added triethylamine (40 mL, 290 mmol) and the solution was degassed with Argon. To this was added dichlorobis(triphenylphosphine) palladium (II) (2.0 g, 2.85 mmol), and the reaction was transferred to a bomb and charged with 150 psi of CO (g). The reaction was stirred at 90° C. for 24 h. Upon completion, the reaction was cooled to 40° C. and CH2Cl2 was added. The reaction was filtered while warm and evaporated to provide the crude product. Recrystallization from ethanol gave 16.62 g (65.4 mmol) of Compound 4a. MS m/z (MH+) 255.
Quantity
20 g
Type
reactant
Reaction Step One
Name
MeOH DMF
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A sample of Compound 3a (20 g, 72.2 mmol) was dissolved in a 2:1 MeOH/DMF solution (600 mL). To this solution was added triethylamine (40 mL, 290 mmol) and the solution was degassed with Argon. To this was added dichlorobis(triphenylphosphine)palladium (II) (2.0 g, 2.85 mmol), and the reaction was transferred to a bomb and charged with 150 psi of CO (g). The reaction was stirred at 90° C. for 24 h. Upon completion, the reaction was cooled to 40° C. and CH2Cl2 was added. The reaction was filtered while warm and evaporated to provide the crude product. Recrystallization from ethanol gave 16.62 g (65.4 mmol) of Compound 4a. MS m/z (MH+) 255.
Quantity
20 g
Type
reactant
Reaction Step One
Name
MeOH DMF
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

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